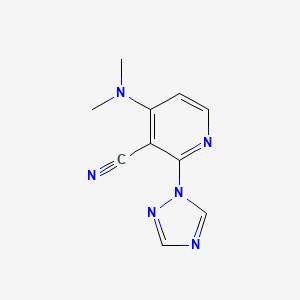![molecular formula C11H11NO4 B2572673 [(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid CAS No. 58898-57-0](/img/structure/B2572673.png)
[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid” is a quinoline alkaloid. It is also known as 4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid . It has a molecular weight of 249.27 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid . The InChI code is 1S/C13H15NO4/c15-12-6-4-9-3-5-10(8-11(9)14-12)18-7-1-2-13(16)17/h3,5,8H,1-2,4,6-7H2,(H,14,15)(H,16,17) .
Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 207-209°C . The storage temperature is room temperature .
Mechanism of Action
[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid works by inhibiting the activity of certain enzymes and proteins in the body. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. By inhibiting HDACs, this compound can potentially affect the expression of genes involved in various diseases, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In vitro studies have demonstrated that this compound can induce cell death in cancer cells and reduce inflammation in immune cells. In vivo studies have shown that this compound can improve cognitive function in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid has several advantages for use in lab experiments, including its synthetic accessibility, stability, and specificity for HDAC inhibition. However, there are also limitations to its use, including its potential toxicity and lack of selectivity for specific HDAC isoforms.
Future Directions
There are several potential future directions for research on [(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid. One area of interest is the development of more selective HDAC inhibitors based on the structure of this compound. Another area of interest is the investigation of this compound's potential as a drug delivery system for targeted drug delivery. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound in the body.
Synthesis Methods
[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid can be synthesized through a multi-step process, starting with the reaction of 2-nitrobenzaldehyde and ethyl acetoacetate to form 2-nitrochalcone. The nitro group is then reduced to an amino group using hydrogenation, followed by cyclization with acetic anhydride to form the quinoline ring. The final step involves the addition of a carboxylic acid group to the quinoline ring using a Grignard reagent.
Scientific Research Applications
[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. In biochemistry, this compound has been used as a tool to study protein-protein interactions and enzyme activity. In pharmacology, this compound has been studied for its potential as a novel drug delivery system.
Safety and Hazards
Properties
IUPAC Name |
2-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-10-4-2-7-1-3-8(5-9(7)12-10)16-6-11(14)15/h1,3,5H,2,4,6H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGNYKQEJXPJLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2572590.png)

![2-chloro-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B2572597.png)

![Methyl 1-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-1,2,3,4-tetrahydroquinoline-5-carboxylate](/img/structure/B2572599.png)


![3-isobutyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2572603.png)
![3-Chloro-2-{[5-({[(4-chloroanilino)carbonyl]oxy}ethanimidoyl)-2-thienyl]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B2572604.png)


![3-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2572608.png)

![2-[[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2572613.png)
